3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core substituted with a naphthalen-1-yl group at the 1-position and a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety at the 3-position. The pyrrolidine-2,5-dione scaffold is a common motif in bioactive molecules, with its diketone structure enabling diverse reactivity and hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-10-13(2)22-20(21-12)26-17-11-18(24)23(19(17)25)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPKTUGWYWHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the attachment of the 4,6-dimethylpyrimidin-2-ylsulfanyl group via a nucleophilic substitution reaction .
Industrial Production Methods
This could include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolidine-2,5-dione Core
Compound A : 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (from )
- Structural Differences: Replaces the pyrrolidine-2,5-dione core with a propenone chain and substitutes pyridine for pyrimidine. The naphthalene group is at the 2-position instead of the 1-position.
- Functional Implications: The propenone moiety may enhance electrophilicity compared to the diketone in the target compound. The pyridine ring (vs. pyrimidine) reduces hydrogen-bonding capacity due to fewer nitrogen atoms. Naphthalen-2-yl substitution alters steric and π-π interactions compared to naphthalen-1-yl .
Compound B : 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione (from )
- Structural Differences: Features a long alkyl chain (11-sulfanylundecanoyl) instead of aromatic substituents.
- The thioether group is part of a flexible chain, contrasting with the rigid pyrimidine-thioether in the target compound. This flexibility may affect conformational stability in biological systems .
Crystallographic and Structural Validation
- Target Compound : Structural validation would employ programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as described in and . These tools are critical for confirming bond lengths, angles, and stereochemistry in complex heteroaromatic systems .
- Compound B : Long alkyl chains may complicate crystallization, necessitating advanced refinement protocols in SHELXL to resolve disorder .
Pharmacological and Dosage Considerations
While specific dose-effect data for the target compound are unavailable, outlines methodologies for evaluating median effective dose (ED₅₀) and slope parameters. Comparative studies could leverage these techniques to assess:
- Bioavailability : The naphthalen-1-yl group may enhance lipophilicity vs. naphthalen-2-yl, affecting absorption.
- Toxicity : The pyrimidine-thioether moiety could introduce metabolic liabilities (e.g., sulfur oxidation) absent in alkyl-thioether analogues like Compound B .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
